molecular formula C14H10BrClO2 B1372424 3-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-09-8

3-[(3-Bromobenzyl)oxy]benzoyl chloride

Cat. No.: B1372424
CAS No.: 1160250-09-8
M. Wt: 325.58 g/mol
InChI Key: XANJWXMRLUPZRF-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10BrClO2 and a molecular weight of 325.59 g/mol . This compound is characterized by the presence of a benzoyl chloride group attached to a benzyl ether moiety, which is further substituted with a bromine atom on the benzyl ring. It is commonly used in various chemical research applications due to its unique reactivity and functional properties .

Preparation Methods

The synthesis of 3-[(3-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 3-bromobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

3-Bromobenzyl alcohol+Benzoyl chloride3-[(3-Bromobenzyl)oxy]benzoyl chloride+HCl\text{3-Bromobenzyl alcohol} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Bromobenzyl alcohol+Benzoyl chloride→3-[(3-Bromobenzyl)oxy]benzoyl chloride+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-[(3-Bromobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and thiols.

    Oxidation: The benzyl ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major products formed from these reactions include esters, amides, aldehydes, and carboxylic acids .

Scientific Research Applications

3-[(3-Bromobenzyl)oxy]benzoyl chloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-[(3-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity towards nucleophiles. The benzoyl chloride group undergoes nucleophilic attack, leading to the formation of various derivatives. The bromine atom on the benzyl ring can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .

Comparison with Similar Compounds

Similar compounds to 3-[(3-Bromobenzyl)oxy]benzoyl chloride include:

    3-Bromobenzoyl chloride: Lacks the benzyl ether moiety, making it less versatile in certain synthetic applications.

    3-[(3-Chlorobenzyl)oxy]benzoyl chloride: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and selectivity in chemical reactions.

    3-[(3-Methylbenzyl)oxy]benzoyl chloride: Contains a methyl group instead of a bromine atom, leading to different steric and electronic properties.

The uniqueness of this compound lies in its combination of a reactive benzoyl chloride group and a bromine-substituted benzyl ether moiety, providing a wide range of reactivity and applications .

Properties

IUPAC Name

3-[(3-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANJWXMRLUPZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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